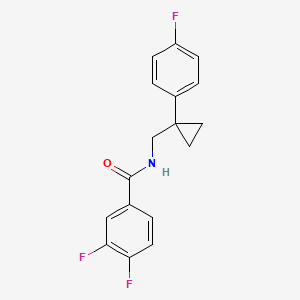
3,4-二氟-N-((1-(4-氟苯基)环丙基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a benzamide core
科学研究应用
3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique fluorine content makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3,4-difluoronitrobenzene: Similar in structure but contains a nitro group instead of a benzamide group.
4-fluorophenylcyclopropylamine: Contains a cyclopropylamine group instead of a benzamide group.
Uniqueness
3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is unique due to its combination of multiple fluorine atoms and a benzamide core, which imparts specific chemical and biological properties not found in similar compounds.
属性
IUPAC Name |
3,4-difluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-13-4-2-12(3-5-13)17(7-8-17)10-21-16(22)11-1-6-14(19)15(20)9-11/h1-6,9H,7-8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWCRLUURSYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2512084.png)
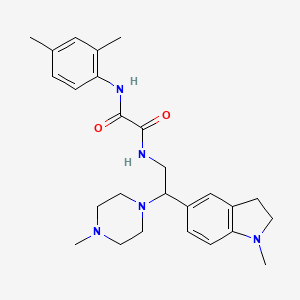
![N-(4-butylphenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2512087.png)
![8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2512088.png)
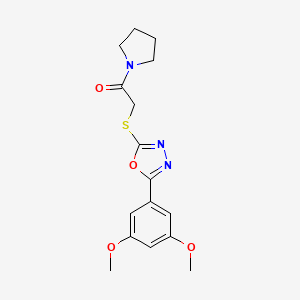
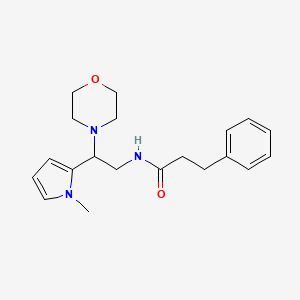
![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)
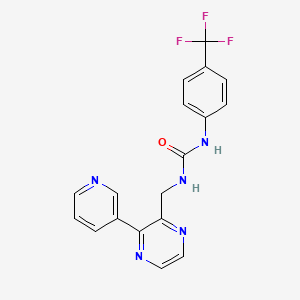
![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)
![N-[[1-(2-Chloro-5-cyclopropylpyridine-3-carbonyl)pyrrolidin-2-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2512096.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2512098.png)

![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)
![5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether](/img/structure/B2512105.png)
